![molecular formula C9H10F2O2S B2797096 Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate CAS No. 1535415-75-8](/img/structure/B2797096.png)
Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is a chemical compound with the IUPAC name ethyl difluoro (2-thienyl)acetate . It has a molecular weight of 206.21 . This compound is in liquid form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate, has been a subject of research . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate can be represented by the Inchi Code 1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-4-3-5-13-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is a liquid at room temperature . It has a molecular weight of 206.21 .Scientific Research Applications
Synthesis and Memory Facilitation : A study synthesized compounds using 3-methylthiophene, including derivatives similar to Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate, demonstrating facilitation in learning and memory in mice (Jiang Jing-ai, 2006).
Chemical Synthesis and Application : Another study focused on radical reactions involving compounds like Ethyl 2,2-difluoroacetate to synthesize perfluoroalkylated organic compounds, showing potential applications in advanced organic synthesis (I. Kondratov et al., 2015).
Corrosion Inhibition : Research on quinoxalines compounds, including those with structures similar to Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate, has shown their effectiveness as corrosion inhibitors for metals in acidic media, demonstrating their potential in industrial applications (A. Zarrouk et al., 2014).
Electrosynthesis and Spectroscopic Characterization : Copolymers involving Ethyl 3-thiophene acetate, a compound structurally related to Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate, were studied for their electrosynthesis and characterized by various spectroscopic methods, indicating their use in material science (X. Dang et al., 2005).
Bioactive Potentials in Mollusks : A study on the bioactive potentials of secondary metabolites from mollusks identified compounds structurally similar to Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate, suggesting its relevance in pharmacology and biochemistry (K. Chakraborty & Minju Joy, 2019).
Mechanism of Action
While the specific mechanism of action for Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is not mentioned, a similar compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, thereby inhibiting the malignant biological behaviors of non-small cell lung cancer .
Safety and Hazards
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2S/c1-3-13-8(12)9(10,11)7-6(2)4-5-14-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRYAIHYRLKNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CS1)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate | |
CAS RN |
1535415-75-8 |
Source
|
Record name | ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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